2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride
Overview
Description
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride is a chemical compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, diamond-like framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various functionalized adamantane derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and neuroprotective agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets. The compound’s rigid adamantane structure allows it to fit into certain biological receptors, potentially inhibiting or modulating their activity. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar structural properties.
3,5-Dimethyladamantane: A precursor in the synthesis of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol hydrochloride.
Adamantane: The parent compound of all adamantane derivatives.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an adamantane core with an aminoethanol moiety makes it particularly versatile for various applications .
Properties
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)15-3-4-16;/h11,15-16H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBKSDWYDZKBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCCO)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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